![molecular formula C20H20FN3O2S B2608728 2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1172888-07-1](/img/structure/B2608728.png)
2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their pharmacological properties. In
Scientific Research Applications
Antimicrobial Properties
A series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, when condensed with phenyl acetamide derivatives possessing a fluorine atom, have shown notable antimicrobial properties. The presence of fluorine atoms significantly enhances their antimicrobial effectiveness against a broad panel of bacterial and fungal strains, including Gram-positive bacteria (S. aureus and E. faecalis), Gram-negative bacteria (E. coli and P. aeruginosa), and fungi (C. albicans and A. niger) (Parikh & Joshi, 2014).
Another study synthesized derivatives with antibacterial activity, starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These compounds were found to possess significant antibacterial activity, highlighting the versatility of the 1,3,4-oxadiazole ring in contributing to antimicrobial efficacy (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Potential Anticancer Activities
Compounds within this chemical family have also been explored for their anticancer potential. A novel series of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamides demonstrated excellent activity against various microorganisms and showed good cytotoxic activities in in vitro cytotoxic properties tests, indicating a promising avenue for anticancer research (Devi, Shahnaz, & Prasad, 2022).
A synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds highlighted their significant cytotoxic results against breast cancer compared to other derivatives, showcasing the potential of these structures in cancer treatment strategies (Abu-Melha, 2021).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-13(2)27-17-9-5-15(6-10-17)12-19-23-24-20(26-19)22-18(25)11-14-3-7-16(21)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATNFZHPZDJLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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